1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde
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Overview
Description
1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group at the 4-position, two methyl groups at the 1- and 3-positions, and a 2-naphthalenyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5-(2-naphthalenyloxy)pyrazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carboxaldehyde group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-5-(2-naphthalenyloxy)-
Reduction: 1H-Pyrazole-4-methanol, 1,3-dimethyl-5-(2-naphthalenyloxy)-
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-phenoxy-
- 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(4-methoxyphenyl)-
- 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-fluorophenyl)-
Comparison: 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
143583-32-8 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,3-dimethyl-5-naphthalen-2-yloxypyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H14N2O2/c1-11-15(10-19)16(18(2)17-11)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3 |
InChI Key |
YSZWSZZJGUQLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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